molecular formula C14H7F2N5S B11048861 6-(2,5-Difluorophenyl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2,5-Difluorophenyl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B11048861
M. Wt: 315.30 g/mol
InChI Key: YGLCCCUMNNRYSB-UHFFFAOYSA-N
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Description

6-(2,5-Difluorophenyl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a triazolothiadiazole core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-Difluorophenyl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,5-difluoroaniline with pyridine-4-carboxylic acid hydrazide to form an intermediate hydrazone. This intermediate is then cyclized using thionyl chloride or phosphorus oxychloride under reflux conditions to yield the desired triazolothiadiazole compound.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. Solvent selection and purification steps are also critical to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

6-(2,5-Difluorophenyl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced triazolothiadiazole derivatives.

    Substitution: Formation of substituted triazolothiadiazole compounds with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 6-(2,5-Difluorophenyl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a valuable tool for studying cellular processes and developing new therapeutic agents.

Medicine

In medicine, derivatives of this compound are being investigated for their potential use in treating various diseases, including cancer and infectious diseases. Its unique structure allows for the design of molecules with specific biological activities.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity. It is also used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(2,5-Difluorophenyl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2,5-Difluorophenyl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(2,5-Dichlorophenyl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(2,5-Dimethylphenyl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its metabolic stability and bioavailability, making it a promising candidate for drug development.

properties

Molecular Formula

C14H7F2N5S

Molecular Weight

315.30 g/mol

IUPAC Name

6-(2,5-difluorophenyl)-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H7F2N5S/c15-9-1-2-11(16)10(7-9)13-20-21-12(18-19-14(21)22-13)8-3-5-17-6-4-8/h1-7H

InChI Key

YGLCCCUMNNRYSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C2=NN3C(=NN=C3S2)C4=CC=NC=C4)F

Origin of Product

United States

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